molecular formula C21H26ClN3O3S2 B2886645 N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride CAS No. 1216835-15-2

N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride

Cat. No. B2886645
CAS RN: 1216835-15-2
M. Wt: 468.03
InChI Key: NNMOPSBMFNPTHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride is a useful research compound. Its molecular formula is C21H26ClN3O3S2 and its molecular weight is 468.03. The purity is usually 95%.
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Scientific Research Applications

Antiviral Applications

This compound and its derivatives have been investigated for their potential in treating viral infections, notably through mechanisms that target viral DNA maturation. A study described the efficacy of a similar compound in inhibiting Cytomegalovirus (CMV) replication by interfering with viral DNA maturation, indicating a novel mode of action distinct from existing antiviral agents. This interference points to a potential application in treating viral infections through a novel pathway that impacts viral DNA cleavage and packaging processes (Buerger et al., 2001).

Enzymatic Synthesis of Drug Metabolites

Research has also delved into the enzymatic production of drug metabolites using microbial systems, demonstrating the chemical's role in generating mammalian metabolites of certain drug compounds. This process highlights its utility in drug metabolism studies and the preparation of metabolites for further research, providing a foundation for understanding drug interactions and effects at a molecular level (Zmijewski et al., 2006).

Synthesis of Structurally Diverse Libraries

The compound's derivatives have been used to generate a wide array of structurally diverse libraries, showcasing its versatility in chemical synthesis. Such applications include the production of various heterocyclic compounds, which could have implications across medicinal chemistry for discovering new therapeutic agents (Roman, 2013).

Insecticidal Activity

Explorations into the insecticidal properties of related compounds, such as Flubendiamide, which shares structural elements with the chemical , reveal significant potential in agricultural and pest management applications. These studies underscore the compound's utility in developing novel insecticides with unique modes of action, particularly against resistant strains of pests (Tohnishi et al., 2005).

Neurokinin-1 Receptor Antagonism

Research has identified derivatives of this compound as potential neurokinin-1 (NK1) receptor antagonists, suggesting applications in treating conditions related to the NK1 receptor, such as depression and emesis. The development of orally active, water-soluble antagonists underscores the therapeutic promise of these derivatives in clinical settings (Harrison et al., 2001).

properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2.ClH/c1-16-8-7-11-18-20(16)22-21(28-18)24(14-13-23(2)3)19(25)12-15-29(26,27)17-9-5-4-6-10-17;/h4-11H,12-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMOPSBMFNPTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride

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